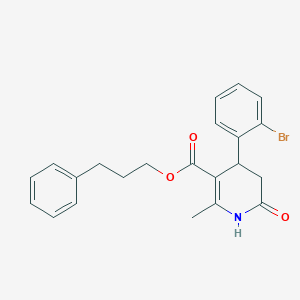
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, also known as DCQ or Compound 1, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cancer cell growth and neurotransmission. N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways that regulate cell growth and proliferation. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to modulate the activity of GABA and glutamate receptors, suggesting its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter receptor activity, and induction of apoptosis in cancer cells. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to exhibit antioxidant and anti-inflammatory properties, suggesting its potential use in the treatment of various diseases associated with oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in lab experiments is its potent inhibitory effects against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to modulate the activity of neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. However, one limitation of using N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in lab experiments is its relatively low solubility in water, which may limit its efficacy in certain applications.
Orientations Futures
There are several future directions for research on N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, including:
1. Investigation of the mechanism of action of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in cancer cells and neurological disorders to further understand its potential therapeutic applications.
2. Development of novel N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide derivatives with improved solubility and efficacy for use in various scientific research fields.
3. Investigation of the potential use of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in combination with other anticancer or neurological drugs to enhance its therapeutic efficacy.
4. Exploration of the potential use of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in other disease models associated with oxidative stress and inflammation, such as cardiovascular disease and diabetes.
5. Investigation of the safety and toxicity of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in animal models to further understand its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling agent such as EDCI or DCC. The resulting product is purified through column chromatography and recrystallization to obtain pure N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit potent inhibitory effects against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to modulate the activity of neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-19-13-14-20(2)25(17-19)32-29(33)23-15-16-24-26(18-23)31-28(22-11-7-4-8-12-22)27(30-24)21-9-5-3-6-10-21/h3-18H,1-2H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWIOUKRYUMXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)



![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)

![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)
![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)